molecular formula C25H27N3O7S2 B298270 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

Cat. No. B298270
M. Wt: 545.6 g/mol
InChI Key: VUKQEGPDEHEOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide, also known as MNSA, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of sulfonamide compounds and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is not fully understood. However, it is believed to inhibit the activity of COX-2 through the binding of its sulfonamide group to the active site of the enzyme. This, in turn, reduces the production of prostaglandins, which are responsible for the inflammatory response. 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has also been reported to induce apoptosis (programmed cell death) in cancer cells, possibly through the activation of caspases.
Biochemical and Physiological Effects:
2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. Moreover, 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. In addition, 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been reported to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Moreover, 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been reported to have a low toxicity profile, making it safe for use in vitro. However, there are also some limitations to the use of 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide in lab experiments. Its solubility in water is relatively low, which can make it difficult to use in aqueous assays. In addition, its mode of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several potential future directions for the study of 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide. One possible direction is to investigate its potential use as an anti-inflammatory agent in vivo. Another possible direction is to explore its potential use as an anticancer agent in animal models. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. In addition, the development of more water-soluble derivatives of 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide could expand its potential use in aqueous assays. Finally, the synthesis of 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide analogs with improved pharmacokinetic properties could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is a complex process that involves several steps. It starts with the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminophenol, which leads to the formation of 4-methoxyphenylsulfonamide. This compound is then reacted with 4-(4-morpholinylsulfonyl)aniline to obtain the final product, 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been studied extensively for its potential use in various scientific research fields. It has shown promising results in anti-inflammatory, anticancer, and antiviral assays. 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Moreover, 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has demonstrated antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV) in vitro.

properties

Product Name

2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

Molecular Formula

C25H27N3O7S2

Molecular Weight

545.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C25H27N3O7S2/c1-34-22-11-9-21(10-12-22)28(37(32,33)23-5-3-2-4-6-23)19-25(29)26-20-7-13-24(14-8-20)36(30,31)27-15-17-35-18-16-27/h2-14H,15-19H2,1H3,(H,26,29)

InChI Key

VUKQEGPDEHEOBJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.